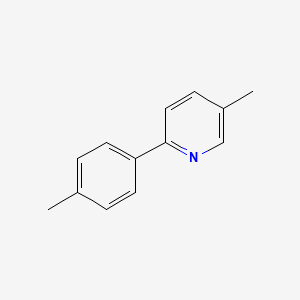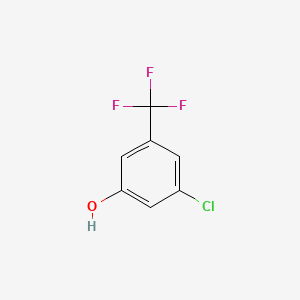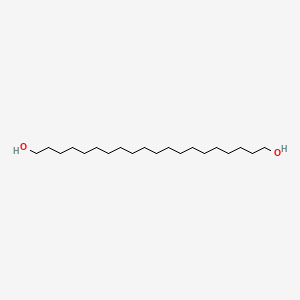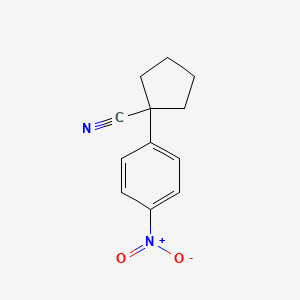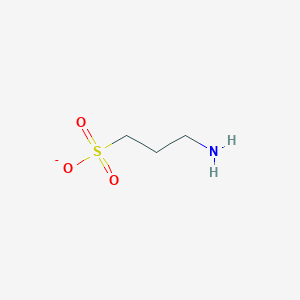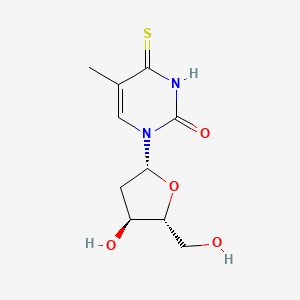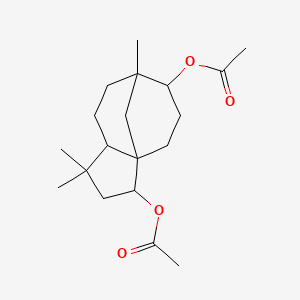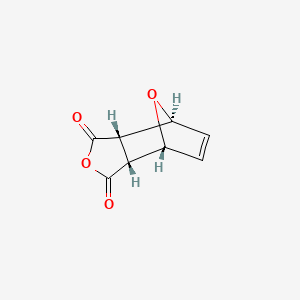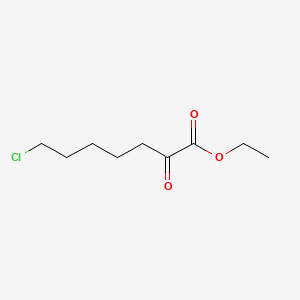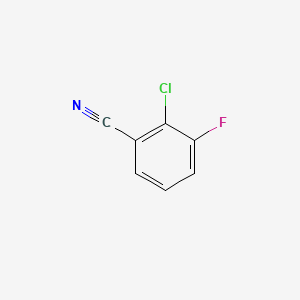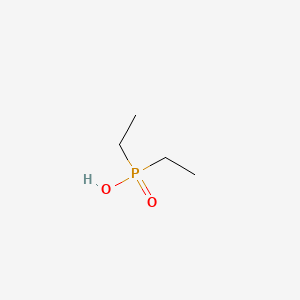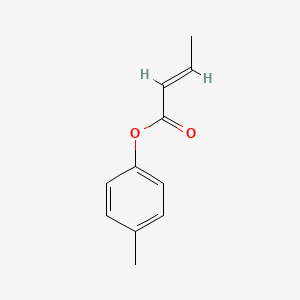
Crotonic acid p-cresyl ester
説明
Crotonic acid p-cresyl ester, also known as p-Tolyl Crotonate or p-Cresyl Crotonate, is a chemical compound with the molecular formula C11H12O2 . It is related to crotonic acid, a short-chain unsaturated carboxylic acid .
Synthesis Analysis
Crotonic acid, a precursor to Crotonic acid p-cresyl ester, can be produced industrially by the oxidation of crotonaldehyde . A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid .Chemical Reactions Analysis
Crotonic acid, a related compound, undergoes various reactions. It can convert into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with chlorine or bromine, it converts to 2,3-dihalobutyric acids . It also adds hydrogen bromide to form 3-bromobutyric acid .科学的研究の応用
1. Superiorly Plasticized PVC/PBSA Blends through Crotonic and Acrylic Acid Functionalization of PVC
- Summary of Application: Crotonic acid is used in the functionalization of PVC (Polyvinyl Chloride) to achieve superior plasticization efficiency. This is due to a synergistic effect of internal plasticization and improved intermolecular interactions between PVC and an oligomeric poly (butylene succinate-co-adipate) (PBSA) plasticizer .
- Methods of Application: A mild grafting process is used for the functionalization of the PVC chain by crotonic acid .
- Results or Outcomes: The elongation of PVC-g-CA (PVC grafted with Crotonic Acid) in comparison to pure PVC was greatly increased from 6% to 128% by the grafting reactions .
2. Degradable Alternating Copolymers by Radical Copolymerization
- Summary of Application: Crotonic acid derivative esters are copolymerized with 2-methylen-1,3-dioxepane (MDO) to produce degradable copolymers .
- Methods of Application: The copolymerization is achieved by radical ring-opening polymerization, incorporating degradable ester moieties in the polymer backbone .
- Results or Outcomes: The copolymerization between MDO and butyl crotonate (BCr) shows the ability to form alternating copolymers. The alternating nature of the copolymers favored the degradability that could be achieved under basic conditions .
3. Biopolymer Production by Brachybacterium paraconglomeratum
- Summary of Application: A strain of Brachybacterium paraconglomeratum, identified as MTCC 13074, has been found to produce biopolymers like polyhydroxyalkanoates (PHA). These are natural macromolecules that can be used as alternatives to synthetic polymers. The production of these biopolymers is triggered by starving conditions .
- Methods of Application: The strain was isolated from the estuarine region of the Bay of Bengal, Suryalanka in Bapatla. It was grown on selective minimal media and screened for polymeric granules in its cytoplasm using Sudan Black B and confirmed with the fluorescent dye Nile blue A .
- Results or Outcomes: Crotonic acid formation from the PHB extract of the strain was detected at 235nm in a UV spectrophotometer. The derivatives of polyhydroxybutyric acid (PHB) in the extract were analyzed using GC-MS .
4. Production of Short Side Chain-Polyhydroxyalkanoates
- Summary of Application: Crotonic acid is used in the production of short side chain-polyhydroxyalkanoates from the Ralstonia pickettii . Polyhydroxyalkanoates (PHAs) are biodegradable polymers produced by bacteria under nutrient-limiting conditions with excess carbon, and they are used in a variety of applications, including packaging, agriculture, medicine, and other areas due to their biodegradability and biocompatibility .
- Methods of Application: The production of short side chain-polyhydroxyalkanoates involves the use of crotonic acid. The alpha, beta-unsaturated acids, and beta-hydroxy acids are converted into crotonic acid on treatment with conc.H2SO4 .
- Results or Outcomes: The production of short side chain-polyhydroxyalkanoates from the Ralstonia pickettii was confirmed by detecting crotonic acid formation at 235nm in a UV spectrophotometer .
特性
IUPAC Name |
(4-methylphenyl) (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h3-8H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJQFRNEXKYBQC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotonic acid p-cresyl ester | |
CAS RN |
41873-74-9 | |
| Record name | p-Tolyl Crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



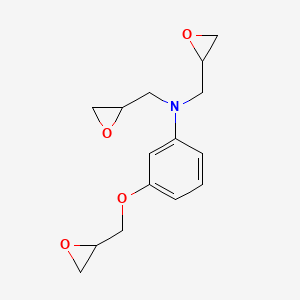
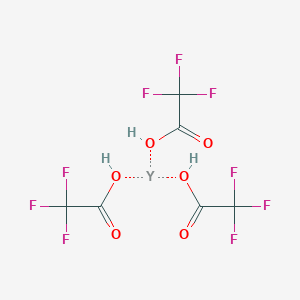
![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
